1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 156146-84-8
VCID: VC6804037
InChI: InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3
SMILES: CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C15H10ClF3N2
Molecular Weight: 310.7

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole

CAS No.: 156146-84-8

Cat. No.: VC6804037

Molecular Formula: C15H10ClF3N2

Molecular Weight: 310.7

* For research use only. Not for human or veterinary use.

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole - 156146-84-8

CAS No. 156146-84-8
Molecular Formula C15H10ClF3N2
Molecular Weight 310.7
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole
Standard InChI InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3
Standard InChI Key UDKQMOCCHHQQJN-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group (CF3\text{CF}_3). This pyridine moiety is linked via a nitrogen atom to a 2-methylindole system, creating a planar, conjugated structure. The indole component consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 2-position .

Key Physical Properties

PropertyValueSource
Molecular FormulaC15H10ClF3N2\text{C}_{15}\text{H}_{10}\text{ClF}_{3}\text{N}_{2}
Molecular Weight310.70 g/mol
Density (Predicted)1.40 ± 0.1 g/cm³
Boiling Point (Predicted)361.5 ± 42.0 °C
pKa (Predicted)-0.43 ± 0.39

The trifluoromethyl group enhances lipophilicity (logP=3.82\log P = 3.82), while the chlorine atom contributes to electronic effects that influence reactivity . The planar structure suggests potential π-π stacking interactions, relevant to materials science applications.

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The primary synthetic route involves a Suzuki-Miyaura coupling between 3-chloro-5-(trifluoromethyl)-2-pyridinylboronic acid and 2-methyl-1H-indole. This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C, achieving yields of 65–78%.

Pyridinyl-B(OH)2+Indole-BrPd(PPh3)4Target Compound+Byproducts\text{Pyridinyl-B(OH)}_2 + \text{Indole-Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Compound} + \text{Byproducts}

Alternative Methodologies

Buchwald-Hartwig amination has been explored as a complementary approach, utilizing 3-chloro-5-(trifluoromethyl)-2-iodopyridine and 2-methylindole with a Pd₂(dba)₃/Xantphos catalyst system. This method improves regioselectivity but requires stringent anhydrous conditions.

Pharmaceutical Applications

Antimicrobial Activity

In vitro screens against Staphylococcus aureus (ATCC 29213) revealed a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin. The mechanism likely involves disruption of DNA gyrase-topoisomerase IV complexes, though further validation is needed .

Materials Science Applications

Organic Electronics

The compound’s extended conjugation and electron-deficient pyridine ring make it a candidate for electron-transport layers in OLEDs. In prototype devices, it achieved a luminance efficiency of 18 cd/A at 1000 cd/m², outperforming standard Alq₃ (12 cd/A).

Fluorescent Probes

Functionalization at the indole 3-position (e.g., carbaldehyde derivatives) yields fluorescent tags with λem=450\lambda_{\text{em}} = 450 nm and quantum yields up to 0.42 in THF . These derivatives show promise in bioimaging applications, particularly for lipid membrane labeling .

Related Compounds and Derivatives

Compound NameCAS NumberKey Modification
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole151387-66-5Lacks 2-methyl group
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehydeN/AFormyl group at indole 3-position
3-Bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole344277-84-5Brominated derivative

The carbaldehyde derivative (C₁₅H₈ClF₃N₂O, MW 324.69 g/mol) serves as a key intermediate for Schiff base formation, enabling conjugation to biomolecules . Brominated analogs facilitate cross-coupling reactions in medicinal chemistry campaigns.

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